REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]=[CH:7][C:6]=2[C:10]=1[CH3:11].ClC1C(C)=CC2[O:20][CH:19]=[CH:18]C=2C=1.BrN1[C:28](=[O:29])[CH2:27]CC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH2:8][CH:7]([O:20][CH2:19][CH3:18])[O:29][CH2:28][CH3:27])=[CH:6][C:10]=1[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C=CO2)C1C
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(C=CO2)C1)C
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
160 mg
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux under a 200 W lamp for 36 h
|
Duration
|
36 h
|
Type
|
FILTRATION
|
Details
|
The cooled mixture was filtered through hyflo
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)OCC(OCC)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |